molecular formula C9H10ClNO2 B8523305 2-Chloro-N-ethyl-5-hydroxybenzamide

2-Chloro-N-ethyl-5-hydroxybenzamide

Cat. No. B8523305
M. Wt: 199.63 g/mol
InChI Key: JEKLLJDXRDPFQH-UHFFFAOYSA-N
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Patent
US07241810B2

Procedure details

The title compound was prepared from 2-chloro-5-hydroxybenzoic acid and ethylamine, using a method similar to that used for preparation 52, as a colourless solid. 1HNMR (400 MHz, CDCl3) δ: 1.22 (3H, t), 3.42–3.49 (2H, m), 6.48–6.52 (1H, m), 6.80 (1H, dd), 7.13 (1H, d), 7.38 (1H, d); LRMS ESI m/z 200 [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH2:12]([NH2:14])[CH3:13]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([NH:14][CH2:12][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that used for preparation 52, as a colourless solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NCC)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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